Octylpyrazine

Analytical Chemistry Flavor Chemistry Physicochemical Properties

Octylpyrazine (IUPAC: 2-octylpyrazine) is a heterocyclic alkylpyrazine with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol. It is characterized by a pyrazine ring substituted with an eight-carbon linear alkyl chain, which confers significant lipophilicity (calculated XLogP3 of 3.8).

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
CAS No. 110823-72-8
Cat. No. B15374290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylpyrazine
CAS110823-72-8
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=NC=CN=C1
InChIInChI=1S/C12H20N2/c1-2-3-4-5-6-7-8-12-11-13-9-10-14-12/h9-11H,2-8H2,1H3
InChIKeyVEIAXROYVVCIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octylpyrazine (CAS 110823-72-8) Procurement Guide: Physical and Analytical Properties for Scientific Selection


Octylpyrazine (IUPAC: 2-octylpyrazine) is a heterocyclic alkylpyrazine with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol [1]. It is characterized by a pyrazine ring substituted with an eight-carbon linear alkyl chain, which confers significant lipophilicity (calculated XLogP3 of 3.8) [2]. This compound is primarily relevant in flavor chemistry, analytical chemistry as a reference standard, and specific behavioral research contexts involving alkylpyrazines [3]. Its physical properties, such as a boiling point of approximately 250°C and distinct gas chromatographic retention behavior, are foundational for its identification and application [1][4].

Octylpyrazine (CAS 110823-72-8) vs. In-Class Analogs: Why Simple Substitution Risks Analytical and Sensory Failure


Substituting Octylpyrazine with a different alkylpyrazine is not a trivial interchange; the length and nature of the alkyl chain are primary determinants of its chromatographic behavior, sensory threshold, and lipophilicity [1]. Even closely related analogs, such as 2-hexylpyrazine or 2-methyl-3-octylpyrazine, will exhibit quantifiably different retention indices and calculated partition coefficients (XLogP3), leading to distinct elution times and sample matrix interactions [2][3]. Furthermore, class-level inferences from structure-odour-activity relationship (SOAR) studies indicate that an eight-carbon chain places Octylpyrazine in a specific 'bulky substituent' category, which is associated with a significantly elevated odour threshold compared to its smaller-chain counterparts [4]. These differences are critical for ensuring analytical accuracy and achieving the intended sensory outcome, thereby justifying product-specific procurement.

Octylpyrazine (CAS 110823-72-8) Technical Differentiation: A Quantitative Evidence Guide for Scientific and Industrial Procurement


Octylpyrazine vs. Short-Chain Alkylpyrazines: Quantifying the Impact of Chain Length on Lipophilicity and Chromatographic Behavior

Octylpyrazine's extended alkyl chain dramatically increases its lipophilicity compared to shorter-chain analogs like 2-methylpyrazine. The calculated partition coefficient (XLogP3) for Octylpyrazine is 3.8, while for 2-methylpyrazine it is 0.22 [1][2]. This difference translates directly to chromatographic behavior; on a non-polar column (OV-101), Octylpyrazine exhibits a Kovats retention index (RI) of 1495, significantly higher than the 822 reported for 2-methylpyrazine on the same phase [3].

Analytical Chemistry Flavor Chemistry Physicochemical Properties

Octylpyrazine vs. 2-Methyl-3-octylpyrazine: Positional Isomerism Quantifiably Alters Polarity and Retention

Even a slight structural modification, such as adding a methyl group to the pyrazine ring (2-Methyl-3-octylpyrazine, C13H22N2), produces a quantifiably different retention profile. On a polar column (Carbowax 20M), Octylpyrazine has a retention index of 1845, while 2-Methyl-3-octylpyrazine exhibits a higher RI of 1994 [1]. This 149-unit difference demonstrates that positional isomerism and additional alkylation significantly increase the molecule's interaction with a polar stationary phase.

Analytical Chemistry Gas Chromatography Isomer Separation

Class-Level Inference on Sensory Impact: Octylpyrazine is Predicted to Have a Markedly Higher Odour Threshold than Ethyl- and Methyl-Substituted Analogs

A foundational study on structure-odour-activity relationships (SOAR) of 80 alkylpyrazines established that replacing an ethyl group at position 2 of 2-ethyl-3,5-dimethylpyrazine with a longer chain (propyl, butyl, pentyl, isobutyl, or hexyl) resulted in an odour threshold that was at least 2,200 times higher (less potent) [1]. While Octylpyrazine was not directly included, this class-level evidence strongly infers that its eight-carbon chain, being longer than a hexyl group, would fall into this 'too bulky' category. Its odour threshold is therefore predicted to be orders of magnitude greater than that of the highly potent ethyl-substituted pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine at ~0.011 ng/L).

Flavor Chemistry Sensory Science Structure-Activity Relationship

Octylpyrazine (CAS 110823-72-8) Application Scenarios: Leveraging Defined Physicochemical Differentiation for Research and Development


Analytical Method Development and Quality Control: GC-MS Reference Standard for Confirmation of Identity

Octylpyrazine serves as an essential reference standard in gas chromatography-mass spectrometry (GC-MS) method development. Its well-defined retention index on both non-polar (RI 1495 on OV-101) and polar (RI 1845 on Carbowax 20M) stationary phases provides a robust benchmark for calibrating and validating analytical methods [1]. When screening for alkylpyrazines in complex matrices (e.g., food, environmental, or biological samples), using the authentic compound ensures accurate identification, preventing false positives from isobaric interferences or co-eluting isomers like 2-Methyl-3-octylpyrazine, which has a quantifiably different retention time (RI 1994) [1].

Flavor and Fragrance Research: Evaluating the Impact of Lipophilicity on Flavor Release and Partitioning

In flavor chemistry research, the high lipophilicity of Octylpyrazine (XLogP3 = 3.8) makes it a valuable model compound for studying the impact of hydrophobicity on flavor release and partitioning between food phases [2]. Its behavior can be quantitatively contrasted with more polar pyrazines (e.g., 2-methylpyrazine, XLogP3 = 0.22) to build predictive models of how alkyl chain length influences the temporal perception and matrix interactions of flavor compounds in emulsified or lipid-rich food products [3].

Behavioral Neurobiology: Use as a Defined Alkylpyrazine Stimulus in Olfactory Studies

Octylpyrazine has a defined role as an olfactory stimulus in behavioral neuroscience. Research has shown that alkylpyrazine analogs induce specific avoidance and vigilance behaviors in mice [4]. As part of a panel of alkylpyrazines with varying chain lengths and thresholds, Octylpyrazine provides a specific, quantifiable chemical signal. Its distinct physicochemical properties (i.e., chain length, lipophilicity, and inferred high odour threshold) allow researchers to systematically probe the structure-activity relationships underlying innate fear responses mediated by the olfactory system [4].

Technical Documentation Hub

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43 linked technical documents
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